molecular formula C13H9BrO B087063 3-Bromobenzophenone CAS No. 1016-77-9

3-Bromobenzophenone

Cat. No. B087063
CAS RN: 1016-77-9
M. Wt: 261.11 g/mol
InChI Key: XNUMUNIJQMSNNN-UHFFFAOYSA-N
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Description

3-Bromobenzophenone is a chemical compound with the formula C13H9BrO. It has a molecular weight of 261.114 .


Synthesis Analysis

The synthesis of 3-Bromobenzophenone involves several stages. One method involves the reaction of m-bromobenzoic acid with thionyl chloride, followed by a reaction with benzene and aluminum (III) chloride in chloroform . Another method involves the use of acetylacetone in the presence of aryl halides .


Molecular Structure Analysis

3-Bromobenzophenone contains a total of 25 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Chemical Reactions Analysis

The chemical reactions of 3-Bromobenzophenone are complex and can involve various processes. For example, it can participate in Suzuki coupling reactions, which are C-C bond-forming procedures catalyzed with palladium species under a basic medium .


Physical And Chemical Properties Analysis

3-Bromobenzophenone has a fusion (melting) point of 350.15 K . It has a density of 1.4±0.1 g/cm³, a boiling point of 355.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

  • X-ray Powder Diffraction of Nonlinear Optical Materials : A study by Jin, Jin, and Zhou (1995) focused on 3-nitro–4-hydroxy–4′-bromobenzophenone, a nonlinear optical material characterized by x-ray powder diffraction. This research aids in understanding the crystal structure of such materials, which is essential for their application in nonlinear optics (Jin, Jin, & Zhou, 1995).

  • Biodegradation of Brominated Compounds : Monserrate and Häggblom (1997) investigated the anaerobic biodegradation of brominated phenols and benzoic acids, including 3-bromophenol. Their work is significant in understanding how these compounds decompose in various environmental conditions, which is crucial for assessing environmental impact and bioremediation strategies (Monserrate & Häggblom, 1997).

  • Antioxidant and Enzyme Inhibitory Actions : Öztaşkın et al. (2017) synthesized novel bromophenols and evaluated their antioxidant activities. They also tested these compounds against metabolic enzymes like acetylcholinesterase and carbonic anhydrase, suggesting potential pharmaceutical applications (Öztaşkın et al., 2017).

  • Biotransformation of Bromoxynil : Knight, Berman, and Häggblom (2003) explored the anaerobic degradation of bromoxynil, a compound structurally similar to bromobenzophenones. This study provides insights into the environmental fate of such compounds and their potential biodegradability (Knight, Berman, & Häggblom, 2003).

  • Solid State Properties and Phosphorescence : Baumer et al. (2012) investigated the solid state properties and phosphorescence of meta-bromobenzophenone crystals. Such research is important for the development of phosphorescent materials and understanding their properties in solid-state forms (Baumer et al., 2012).

  • Photoinduced C-Br Homolysis and Pschorr Ring Closure : Moorthy and Samanta (2007) demonstrated the photoinduced homolysis of 2-bromoarylketones, including 2-bromobenzophenones, leading to fluorenones. This study has implications for photochemical reactions and the synthesis of complex organic compounds (Moorthy & Samanta, 2007).

  • Electrooxidation Reactions : Yong (2013) studied the electrochemical oxidation of 3-bromobenzoic acid, a related compound, on a platinum electrode. This research is relevant for understanding the electrochemical behaviors of bromobenzophenones in various applications (Yong, 2013).

Safety And Hazards

3-Bromobenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on 3-Bromobenzophenone is ongoing, and it continues to be a subject of interest in the field of organic chemistry. For instance, it has been used in the synthesis of key intermediates of drugs and other biologically active compounds .

properties

IUPAC Name

(3-bromophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUMUNIJQMSNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144045
Record name 3-Bromobenzophenone
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Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzophenone

CAS RN

1016-77-9
Record name 3-Bromobenzophenone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobenzophenone
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Record name 3-Bromobenzophenone
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Record name 3-bromobenzophenone
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Synthesis routes and methods I

Procedure details

1.65 ml (12.50 mmol) 3-Bromobenzoyl chloride was dissolved in 10 ml of dry benzene. This solution was then added cautiously under stirring to a suspension of 2.00 g (15.00 mmol, 1.20 eq.) aluminum chloride in 20 ml dry benzene at 10° C. After the complete addition the resulting mixture was refluxed for 5 h. After quenching the mixture by adding water and conc. hydrochloric acid the aq. layer was extracted with ethyl acetate. The comb. org. fractions were dried over Na2SO4 and evaporated. Column chromatography (hexanes/ether (9+1)) yielded 3.02 g (11.55 mmol, 92.40%) (3-Bromo-phenyl)-phenyl-methanone as a white solid.
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
hexanes ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 8.25 g (52.5 mmol) of bromobenzene in 100 mL of THF, 70 mL (105 mmol) of 2.5 M tBuLi in pentane was added dropwise with vigorous stirring for 2 h at −80° C. This mixture was slowly warmed to room temperature and then stirred for 30 min at this temperature. 11.4 g (50 mmol) of 3-bromo-N,N-dimethylbenzamide was added at 0° C., and the resulting mixture was stirred for 12 hr at room temperature. 150 mL of water was added, the organic solvent was evaporated using a rotary evaporator, and the product was extracted with 2×100 mL of dichloromethane. The combined extracts were dried over K2CO3 and then evaporated to dryness. This procedure gave 12.2 g (89%) of 16 which was further used without an additional purification.
Quantity
8.25 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Yield
89%

Synthesis routes and methods III

Procedure details

m-Bromobenzoyl chloride is reacted with benzene to form m-bromobenzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Phenyl(3-bromophenyl) ketone thiosemicarbazone (13) Into a round bottom flask containing the appropriate ketone (1.79 g, 6.84 mmol), 30 mL of anhydrous methanol were added and the solution was refluxed for about 15 minutes. To the warm ketone solution, thiosemicarbazide (0.600 g, 6.59 mmol) and 1% solution of HOAc (0.8 mL) were added. The reaction mixture was refluxed under nitrogen atmosphere for 26 h, at which point, the solvent was evaporated and, the crude reaction mixture was purified by flash chromatography (30% EtOAc/70% hex) to obtain 0.7739 g (2.32 mmol) of the product in a 34% yield.
Name
Phenyl(3-bromophenyl) ketone thiosemicarbazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Yield
34%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
VN Baumer, MA Strzhemechny, DI Zloba… - Journal of Molecular …, 2012 - Elsevier
… This paper, in which we determine the crystal structure of meta-bromobenzophenone (3-bromobenzophenone or 3BrBP, see Fig. 1), completes our crystal structure investigations of …
Number of citations: 9 www.sciencedirect.com
SB Atla, KB Rajurkar, AA Kelkar… - Journal of Molecular …, 2009 - Elsevier
… The kinetic data obtained was used to develop a rate equation for the Heck reaction of 3-bromobenzophenone and n-butylacrylate. Based on the observed trends, a variety of empirical …
Number of citations: 5 www.sciencedirect.com
C Ramminger, D Zim, VR Lando, V Fassina… - Journal of the Brazilian …, 2000 - SciELO Brasil
… Coupling of 3-bromobenzophenone with ethylene was carried out under Heck conditions 22 . Thus, using a catalytic system composed of Pd(OAc) 2 and tri-o-tolylphosphine, 2 …
Number of citations: 39 www.scielo.br
T Manangan, S Shawaphun… - Advanced Materials …, 2010 - Trans Tech Publ
… both 3-bromoacetophenone and 3-bromobenzophenone in … carbonyl index of the 3-bromobenzophenone solution did not … 3-bromoacetophenone and 3bromobenzophenone showed …
Number of citations: 3 www.scientific.net
RG Compton, F Marken, TO Rebbitt - Chemical Communications, 1996 - pubs.rsc.org
… the reciprocal diffusion layer thickness for reduction of 0.5 mmol dm-3 3-bromobenzophenone in dimethylfonnamide at a 3 mm diameter glassy carbon disk electrode. The theoretically …
Number of citations: 19 pubs.rsc.org
MH Gaffney, M Cooke, R Simpson - Journal of Chromatography B …, 1984 - Elsevier
… , 3-bromobenzophenone (h’= 4.0) and dibenzalhydrazine (k’ = 4.4). 3-Bromobenzophenone … chromatographic analysis tune when compared with 3-bromobenzophenone. Previously [5] …
Number of citations: 24 www.sciencedirect.com
JL Hardcastle, JC Ball, Q Hong, F Marken… - Ultrasonics …, 2000 - Elsevier
… The sonoelectrochemical measurement of the rate constant for the carbon bromide bond cleavage of a 3-bromobenzophenone radical anion electrogenerated at a glassy carbon …
Number of citations: 105 www.sciencedirect.com
S Sugai, H Ikawa, T Okazaki, S Akaboshi… - Chemistry Letters, 1982 - journal.csj.jp
A typical procedure is as follows: 3-bromobenzophenone(5 mmol) was dissolved in 15 ml of dry dimethylformamide,then CuI(… with 3-bromobenzophenone. … of 3-bromobenzophenone(1 …
Number of citations: 15 www.journal.csj.jp
TP Tolstaya, LD Egorova, IN Lisichkina - Chemistry of Heterocyclic …, 1985 - Springer
… Thus 2-chlorobenzophenone syn-oxlme does not undergo this reaction, and 4- and 3-bromobenzophenone syn-oximes undergo cyclizatio~ with considerably greater difficulty than the …
Number of citations: 7 link.springer.com
AM Mayouf, YT Park - Journal of Photoscience, 2000 - koreascience.kr
Irradiation of 2'-bromobenzanilide in acetonitrile containing sodium hydroxide under nitrogen leads to the formation of the intramolecular photosubstituted product, 2-phenylbenzoxazole …
Number of citations: 6 koreascience.kr

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